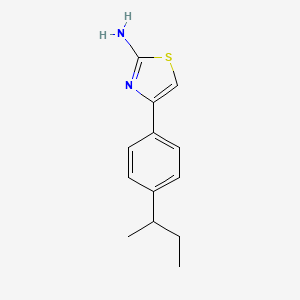

4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine

Beschreibung

Significance of 1,3-Thiazole Derivatives in Drug Discovery

The thiazole (B1198619) scaffold is a prolific component in modern pharmaceuticals, with more than 18 FDA-approved drugs incorporating this ring system. researchgate.netnih.gov The versatility of the thiazole moiety allows it to interact with a wide range of biological targets, leading to its use in treating a multitude of diseases. nih.gov Thiazole derivatives have demonstrated significant potential and have been developed into approved drugs with diverse therapeutic applications. globalresearchonline.netnih.gov

The biological activities associated with thiazole-containing compounds are extensive and include:

Antimicrobial: Sulfathiazole is a notable example of a thiazole-based sulfonamide antibiotic. nih.govresearchgate.net

Anticancer: Dasatinib, a potent kinase inhibitor used in cancer therapy, features a prominent thiazole ring in its structure. globalresearchonline.netnih.gov

Antiviral: Ritonavir, an antiretroviral medication used to treat HIV/AIDS, contains a thiazole moiety that is crucial for its activity. globalresearchonline.net

Anti-inflammatory: Fanetizole and Meloxicam are well-known non-steroidal anti-inflammatory drugs (NSAIDs) built around a thiazole framework. globalresearchonline.netresearchgate.net

Antifungal: Abafungin is an example of a broad-spectrum antifungal agent that utilizes the thiazole scaffold. nih.govresearchgate.net

This wide array of biological functions underscores the importance of the 1,3-thiazole ring as a versatile and valuable scaffold in medicinal chemistry, driving continuous research into new derivatives for therapeutic use. nih.govnih.gov

Current Research Landscape of 4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine and Related Analogues

While specific, in-depth research on this compound is not extensively documented in publicly available literature, significant research has been conducted on its core structure, the 4-phenyl-1,3-thiazol-2-amine scaffold, and its closely related analogues. This body of work provides critical insights into the potential biological activities and structure-activity relationships (SAR) of this class of compounds.

Research has primarily focused on modifying the phenyl ring at the 4-position and the amine group at the 2-position to explore various therapeutic applications, including antiproliferative and antileishmanial activities.

Antiproliferative Activity as Tubulin Inhibitors

A study focused on a series of N,4-diaryl-1,3-thiazole-2-amines as potential tubulin polymerization inhibitors for cancer therapy. nih.gov These compounds were evaluated for their ability to inhibit the growth of human cancer cell lines. The findings revealed that the substitution pattern on both aryl rings significantly influences the antiproliferative activity. The compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (designated 10s in the study) emerged as the most potent, with IC₅₀ values in the sub-micromolar range, by effectively binding to the colchicine (B1669291) site on tubulin and disrupting microtubule dynamics. nih.gov

| Compound | Substituent (N-phenyl ring) | Substituent (4-phenyl ring) | IC₅₀ (μM) vs. SGC-7901 (gastric cancer) | IC₅₀ (μM) vs. MGC-803 (gastric cancer) |

|---|---|---|---|---|

| 10c | 2,5-dimethoxy | 4-methoxy | 1.54 | 2.86 |

| 10d | 3,4-dimethoxy | 4-methoxy | 1.96 | 3.51 |

| 10s | 2,4-dimethoxy | 4-methoxy | 0.36 | 0.86 |

Antileishmanial Activity

In another line of research, a series of 4-phenyl-1,3-thiazol-2-amines were synthesized and evaluated for their activity against the promastigote forms of Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. researchgate.net The study highlighted that substitutions on the 4-phenyl ring play a crucial role in the compound's efficacy and selectivity. Specifically, compounds with electron-withdrawing groups like trifluoromethyl and nitro groups at the para-position of the phenyl ring showed promising activity. researchgate.net

| Compound | Substituent (4-phenyl ring) | IC₅₀ (μM) vs. L. amazonensis | Selectivity Index (SI) vs. Vero cells |

|---|---|---|---|

| Unsubstituted | -H | >200 | - |

| Compound 3 | 4-CF₃ | 46.63 | 26.11 |

| Compound 4 | 4-NO₂ | 53.12 | 4.80 |

| Compound 6 | 4-F | 20.78 | 5.69 |

These studies collectively demonstrate that the 4-phenyl-1,3-thiazol-2-amine scaffold is a viable starting point for developing new therapeutic agents. The specific analogue, this compound, with its bulky, lipophilic sec-butyl group, represents an unexplored variation within this chemical space. Based on the existing research, this substitution could influence its pharmacokinetic properties and target engagement, warranting further investigation into its potential biological activities.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-butan-2-ylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-3-9(2)10-4-6-11(7-5-10)12-8-16-13(14)15-12/h4-9H,3H2,1-2H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOPCRGVEWBRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373834 | |

| Record name | 4-[4-(Butan-2-yl)phenyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351982-40-6 | |

| Record name | 4-[4-(Butan-2-yl)phenyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Sec Butylphenyl 1,3 Thiazol 2 Amine and Its Analogues

Classical and Modern Approaches to the 1,3-Thiazole Core Synthesis

The foundational methods for assembling the 1,3-thiazole ring remain highly relevant in contemporary organic synthesis. These approaches are characterized by their reliability and broad substrate scope.

Hantzsch Thiazole (B1198619) Synthesis for 2-Aminothiazole (B372263) Construction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is the most prominent and widely employed method for the construction of the thiazole ring. researchgate.net The classical approach involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of 2-aminothiazoles, thiourea (B124793) is used as the thioamide component.

The synthesis of 4-(4-sec-butylphenyl)-1,3-thiazol-2-amine via the Hantzsch method would commence with the preparation of the requisite α-haloketone, which is 2-bromo-1-(4-sec-butylphenyl)ethan-1-one. This intermediate can be synthesized by the bromination of 1-(4-sec-butylphenyl)ethan-1-one. The subsequent reaction of this α-bromoketone with thiourea leads to the formation of the target 2-aminothiazole derivative through a cyclocondensation reaction. The general mechanism involves the initial S-alkylation of thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Table 1: Key Reactants in Hantzsch Synthesis of this compound

| Reactant | Structure | Role |

| 2-Bromo-1-(4-sec-butylphenyl)ethan-1-one |  | α-haloketone |

| Thiourea |  | Thioamide component |

Utilization of Thiourea and Substituted Carbonyl Compounds

A variation of the Hantzsch synthesis involves the in situ generation of the α-haloketone. This is often achieved by reacting a ketone with a halogenating agent, such as iodine or N-bromosuccinimide (NBS), in the presence of thiourea. This one-pot approach avoids the isolation of the often lachrymatory and unstable α-haloketones.

For the synthesis of this compound, 1-(4-sec-butylphenyl)ethan-1-one would be treated with a suitable halogenating agent and thiourea in a single reaction vessel. For example, the reaction of substituted acetophenones with thiourea in the presence of iodine is a well-established method for preparing 4-aryl-2-aminothiazoles. researchgate.net The reaction proceeds through the initial iodination of the ketone at the α-position, followed by the classical Hantzsch condensation pathway.

Advanced Synthetic Strategies for Complex 2-Aminothiazole Derivatives

To enhance efficiency, yield, and molecular diversity, more advanced synthetic strategies have been developed. These methods often involve multi-step sequences or elegant one-pot procedures.

Multi-Step Chemical Reaction Pathways

Multi-step syntheses allow for the construction of more complex 2-aminothiazole derivatives where the substituents are introduced in a controlled, stepwise manner. An example of such a pathway could involve the initial synthesis of a core 2-aminothiazole structure, which is then further functionalized.

For instance, a synthetic route could begin with the Hantzsch synthesis to produce a simple 2-amino-4-arylthiazole. The amino group can then be protected, followed by electrophilic substitution on the thiazole or the aryl ring. Subsequent deprotection and further derivatization of the amino group can lead to a diverse library of compounds. For example, a synthesized 2-amino-4-arylthiazole can undergo acylation, sulfonation, or reaction with isocyanates to yield a variety of N-substituted derivatives. nih.gov

Table 2: Example of a Multi-Step Sequence for Derivatization

| Step | Reaction | Purpose |

| 1 | Hantzsch Synthesis | Formation of the 2-amino-4-arylthiazole core. |

| 2 | Acylation of the 2-amino group | Introduction of an amide functional group. mdpi.com |

| 3 | Suzuki Coupling on a halogenated aryl group | Introduction of a new aryl substituent. mdpi.com |

| 4 | Deprotection/Modification | Final elaboration of the structure. |

One-Pot Reaction Schemes for Heterocyclic Annulation

One-pot syntheses are highly desirable as they reduce reaction time, cost, and waste by combining multiple reaction steps in a single pot without the isolation of intermediates. Several one-pot methods for the synthesis of 2-aminothiazoles have been reported.

One such approach is a three-component reaction involving a ketone, a halogenating agent, and thiourea, as mentioned earlier. More advanced one-pot strategies can involve the use of catalysts to facilitate the reaction sequence. For example, the use of montmorillonite (B579905) K-10 clay as a catalyst for the reaction between a methyl ketone, iodine, and thiourea has been shown to be an efficient and environmentally friendly method for the synthesis of 2-aminothiazoles. researchgate.net Another innovative one-pot synthesis involves the reaction of enaminones with thioureas under photocatalytic conditions to form 2-aminothiazoles via tandem C-S and C-N bond formation. organic-chemistry.org These methods offer significant advantages in terms of operational simplicity and green chemistry principles. mdpi.com

Derivatization Techniques for Structure Elaboration

The 2-aminothiazole scaffold, once synthesized, offers multiple sites for further chemical modification, allowing for the fine-tuning of its properties. The primary sites for derivatization are the 2-amino group and the C5 position of the thiazole ring.

The exocyclic amino group at the C2 position is nucleophilic and can readily react with a variety of electrophiles. Common derivatization reactions include:

Acylation: Reaction with acid chlorides or anhydrides to form amides. mdpi.com

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates. mdpi.com

Schiff Base Formation: Condensation with aldehydes and ketones. mdpi.com

Electrophilic substitution on the thiazole ring of 2-aminothiazoles typically occurs at the C5 position, which is activated by the electron-donating amino group. Common electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like NBS or NCS.

Nitration: Introduction of a nitro group using nitrating agents.

Formylation: Introduction of a formyl group via the Vilsmeier-Haack reaction.

These derivatization techniques are crucial for creating libraries of this compound analogues for structure-activity relationship (SAR) studies in drug discovery and for modulating the electronic properties in materials science applications.

Amidation and Acylation Reactions at the 2-Amino Position

The primary amino group at the C2 position of the thiazole ring is a key site for derivatization through amidation and acylation reactions. These reactions involve treating the parent amine with various acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids, to form a stable amide linkage. nih.govnih.gov This transformation is a fundamental strategy for modifying the electronic and steric properties of the molecule.

The acylation is typically carried out by stirring the 2-aminothiazole derivative with an acyl chloride or acid in a suitable solvent. nih.gov For instance, reacting 2-aminothiazoles with chloroacetyl chloride can produce chloroacetamide intermediates, which can be further functionalized. mdpi.com The reaction conditions can be adapted to accommodate a wide range of acylating agents, leading to a diverse set of N-acylated products. This versatility allows for the introduction of various functional groups, including aliphatic chains, aromatic rings, and heterocyclic moieties. nih.gov

Table 1: Examples of Acylating Agents for Amide Synthesis

| Acylating Agent | Resulting Amide Derivative |

|---|---|

| Acetyl Chloride | N-(4-(4-sec-butylphenyl)thiazol-2-yl)acetamide |

| Benzoyl Chloride | N-(4-(4-sec-butylphenyl)thiazol-2-yl)benzamide |

| Chloroacetyl Chloride | 2-chloro-N-(4-(4-sec-butylphenyl)thiazol-2-yl)acetamide |

| Cinnamic Acid | (E)-3-phenyl-N-(4-(4-sec-butylphenyl)thiazol-2-yl)propenamide |

These reactions are generally high-yielding and provide a straightforward method for creating extensive libraries of amide derivatives from the 2-aminothiazole core. mdpi.com

Synthesis of Schiff Bases and Related Imines

The 2-amino group of this compound can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. jetir.orgchemrevlett.com This reaction typically involves refluxing the aminothiazole and the carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid to facilitate the dehydration process. jetir.orgnih.gov

The formation of the C=N (imine) double bond extends the conjugation of the system and introduces new steric and electronic features. A wide variety of aromatic and heterocyclic aldehydes can be used in this synthesis, allowing for the systematic variation of the substituent attached to the imine nitrogen. nih.govnih.gov The resulting Schiff bases are valuable intermediates themselves and can be subjected to further reactions, such as reduction to form secondary amines.

Table 2: Representative Aldehydes for Schiff Base Formation

| Aldehyde | Resulting Schiff Base Name |

|---|---|

| Benzaldehyde | (E)-N-benzylidene-4-(4-sec-butylphenyl)thiazol-2-amine |

| 4-Chlorobenzaldehyde | (E)-N-(4-chlorobenzylidene)-4-(4-sec-butylphenyl)thiazol-2-amine |

| 4-Methoxybenzaldehyde | (E)-N-(4-methoxybenzylidene)-4-(4-sec-butylphenyl)thiazol-2-amine |

| 3,4,5-Trimethoxybenzaldehyde | (E)-N-(3,4,5-trimethoxybenzylidene)-4-(4-sec-butylphenyl)thiazol-2-amine |

The synthesis of these imines is a robust and high-yielding method for derivatization. mdpi.com

Introduction of Diverse Substituents on the Phenyl and Thiazole Rings

Modification of the core structure is not limited to the 2-amino group; substituents can also be introduced on both the phenyl and thiazole rings to create analogues.

Phenyl Ring Modification: The substitution pattern on the 4-phenyl ring is most commonly established during the initial synthesis of the thiazole core itself. The Hantzsch thiazole synthesis, a foundational method, involves the condensation of an α-haloketone with a thiourea. To produce this compound, the synthesis would start with 2-bromo-1-(4-sec-butylphenyl)ethan-1-one. By selecting different substituted acetophenones as starting materials, a wide array of analogues with various substituents on the phenyl ring can be synthesized. nih.govmdpi.com

Thiazole Ring Modification: The thiazole ring itself can undergo substitution reactions, although this is often more complex than derivatizing the amino group. The 2-amino group is an electron-donating group, which activates the thiazole ring towards electrophilic substitution, primarily at the C5 position. pharmaguideline.com Reactions such as halogenation or diazo coupling can introduce substituents at this position. nih.govpharmaguideline.com For example, the reaction with aryl diazonium chlorides can afford aryl hydrazone compounds. mdpi.com These modifications allow for the fine-tuning of the electronic properties of the heterocyclic core.

Table 3: Methods for Introducing Ring Substituents

| Ring | Method | Position of Substitution | Example of Resulting Analogue |

|---|---|---|---|

| Phenyl | Hantzsch synthesis with substituted acetophenone | Varies (e.g., C4 of phenyl ring) | 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine |

| Phenyl | Hantzsch synthesis with substituted acetophenone | Varies (e.g., C4 of phenyl ring) | 4-(4-chlorophenyl)-1,3-thiazol-2-amine |

| Thiazole | Electrophilic Aromatic Substitution (e.g., bromination) | C5 | 5-bromo-4-(4-sec-butylphenyl)-1,3-thiazol-2-amine |

Structure Activity Relationship Sar Studies of 4 4 Sec Butylphenyl 1,3 Thiazol 2 Amine Analogues

Positional and Electronic Effects of Substituents on the 4-Phenyl Ring

The 4-phenyl ring, and specifically the para-substituted sec-butyl group, plays a crucial role in the activity of the parent compound. The nature and position of substituents on this aromatic ring can dramatically influence the molecule's interaction with its biological target.

Studies on related 4-aryl-1,3-thiazol-2-amine derivatives have shown that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate activity, and their position on the phenyl ring is critical. For instance, the presence of halogen atoms (EWGs) at the para-position of the phenyl ring has been shown to be important for various biological activities. This suggests that the electronic properties and the size of the substituent at this position are key determinants of efficacy.

In the context of anticancer activity, the introduction of methoxy (B1213986) groups (EDGs) on the phenyl ring has been explored. For example, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine demonstrated potent antiproliferative activity, highlighting the favorable impact of methoxy substitution. nih.gov Conversely, the incorporation of strong electron-withdrawing groups on the benzene (B151609) ring of the thiazole-phenyl moiety can sometimes lead to a dramatic loss of activity. pharmacophorejournal.com

The sec-butyl group in the parent compound is a bulky, lipophilic substituent. Its presence at the para-position suggests that a hydrophobic pocket may be present in the target's binding site. The exploration of other alkyl groups or substituents with varying degrees of lipophilicity and steric bulk at this position is a key area of investigation for optimizing activity.

Below is a data table illustrating the effect of substituents on the 4-phenyl ring of 4-phenyl-1,3-thiazol-2-amine analogues on their biological activity.

| Compound ID | 4-Phenyl Ring Substituent | Biological Activity (e.g., IC50 in µM) | Reference |

| 1 | 4-H | 53.12 (Antileishmanial) | nih.gov |

| 2 | 4-CH3 | 46.63 (Antileishmanial) | nih.gov |

| 3 | 4-OCH3 | >100 (Antileishmanial) | nih.gov |

| 4 | 4-Cl | 20.78 (Antileishmanial) | nih.gov |

| 5 | 4-NO2 | >100 (Antileishmanial) | nih.gov |

This table is for illustrative purposes and the data is based on antileishmanial activity of 4-phenyl-1,3-thiazol-2-amine analogues.

Structural Requirements at the 2-Amino Moiety for Modulated Activity

The 2-amino group of the thiazole (B1198619) ring is a versatile handle for chemical modification and has been a primary focus of SAR studies. Derivatization of this amino group can significantly impact the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, which in turn affects its biological activity.

Common modifications include acylation to form amides and reaction with aldehydes to form Schiff bases. For instance, the synthesis of peptide derivatives by coupling amino acids to the 2-amino group of 4-phenylthiazole (B157171) has been reported to yield compounds with significant antifungal and anthelmintic activities. nih.gov This suggests that extending the molecule from the 2-amino position with specific functionalities can lead to new and improved biological profiles.

In the realm of anticancer research, the conversion of the 2-amino group into various amide moieties has been extensively studied. These modifications can influence the compound's ability to inhibit specific cellular targets. For example, certain 2-arylamido and 2-alkylamido derivatives have shown remarkable antiproliferative activity. nih.gov The nature of the substituent on the amide nitrogen is critical, with aromatic substitutions often leading to enhanced antitumor activity compared to aliphatic ones. mdpi.com

The following table presents data on how modifications at the 2-amino moiety can influence the antiproliferative activity of 4-phenylthiazole analogues.

| Compound ID | 2-Amino Moiety Modification | Biological Activity (e.g., IC50 in µM against HT29 cells) | Reference |

| 6 | -NH2 | >50 | nih.gov |

| 7 | -NH-CO-CH2Cl | 15.2 | nih.gov |

| 8 | -NH-CO-(3-chlorophenyl) | 2.01 | nih.gov |

| 9 | -NH-CO-(3-methylphenyl) | 8.64 | nih.gov |

| 10 | -N=CH-(4-chlorophenyl) | Varies with cell line | nih.gov |

This table is for illustrative purposes and the data is based on antiproliferative activity of 2-amino-4-phenylthiazole (B127512) analogues.

Influence of Modifications on the 1,3-Thiazole Core and Substituents at Position 5

While the 4-phenyl and 2-amino positions are common sites for modification, alterations to the 1,3-thiazole core and the introduction of substituents at the 5-position also play a significant role in determining the biological activity of these compounds.

The thiazole ring itself is a critical pharmacophore, and its structural integrity is generally considered essential for activity. However, the introduction of substituents at the 5-position can fine-tune the electronic properties and steric profile of the molecule. For example, the introduction of an arylazo group at the 5-position of the 2-amino-4-phenylthiazole scaffold has been explored, leading to derivatives with potential antimicrobial activity.

Furthermore, fusing the thiazole ring with other heterocyclic systems can lead to novel chemical entities with distinct biological properties. For instance, the synthesis of thiazolo[4,5-d]pyridazinone derivatives from 2-aminothiazole (B372263) precursors has yielded compounds with analgesic and anti-inflammatory activities. mdpi.com This strategy of ring fusion or annulation represents a powerful approach to expanding the chemical space and biological activities of the 4-(4-sec-butylphenyl)-1,3-thiazol-2-amine scaffold.

The table below illustrates the impact of modifications at the 5-position of the thiazole ring on the biological activity of 4-phenyl-2-aminothiazole analogues.

| Compound ID | 5-Position Substituent | Biological Activity (e.g., Antimicrobial Activity) | Reference |

| 11 | -H | Moderate | nih.gov |

| 12 | -N=N-(4-methylphenyl) | Active against E. coli and S. aureus | nih.gov |

| 13 | Fused with Pyridazinone | Analgesic and Anti-inflammatory | mdpi.com |

This table is for illustrative purposes and provides a qualitative description of the impact of C5-substitutions.

Rational Design Principles Guiding Analog Development

The development of novel this compound analogues is increasingly guided by rational design principles, which leverage computational tools and a deep understanding of drug-target interactions. These approaches aim to optimize the pharmacological profile of lead compounds in a more efficient and targeted manner.

Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. For 4-aryl-1,3-thiazol-2-amines, a typical pharmacophore might include a hydrophobic region (the 4-phenyl ring), a hydrogen bond donor/acceptor (the 2-amino group), and an aromatic feature (the thiazole ring). nih.gov This model can then be used to screen virtual libraries for new compounds with the desired structural features.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing various physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters), researchers can build predictive models that guide the design of more potent analogues. nih.govnih.gov

Molecular Docking: This computational method predicts the preferred orientation of a molecule when bound to a specific target protein. For 4-phenyl-1,3-thiazol-2-amine analogues, docking studies can help to visualize how different substituents on the phenyl ring or modifications at the 2-amino group interact with the amino acid residues in the binding pocket of a target enzyme or receptor. nih.gov This information is invaluable for designing new analogues with improved binding affinity and selectivity.

By integrating these rational design principles, medicinal chemists can move beyond traditional trial-and-error approaches and accelerate the discovery of new this compound analogues with enhanced therapeutic potential.

Computational and Theoretical Studies on 4 4 Sec Butylphenyl 1,3 Thiazol 2 Amine

Molecular Docking Simulations and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein.

The 4-aryl-1,3-thiazol-2-amine scaffold has been investigated for its interaction with various biological targets. Molecular docking studies on derivatives have revealed favorable binding affinities against several enzymes and receptors, suggesting potential therapeutic applications.

Cyclooxygenase-2 (COX-2): Thiazole (B1198619) derivatives are recognized as potential COX inhibitors. nih.gov Docking studies of similar 4-aryl-thiazole compounds into the active site of COX-2 (PDB ID: 1CX2) have shown strong binding affinities. frontiersin.org The 4-phenyl ring typically orients towards a hydrophobic pocket, while the 2-amino-thiazole core engages in hydrogen bonding. The sec-butyl group on the phenyl ring of 4-(4-sec-butylphenyl)-1,3-thiazol-2-amine is expected to enhance hydrophobic interactions within the active site, potentially increasing binding affinity. Docking scores for various thiazole derivatives against COX-2 have been reported in ranges comparable to or better than standard drugs, indicating a strong inhibitory potential. frontiersin.orgacs.org For instance, certain modified 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have shown potent inhibition of COX-2 with IC50 values as low as 0.76 µM. frontiersin.org

Dopamine D3 Receptor (D3R): The Dopamine D3 receptor is a key target in the central nervous system for treating conditions like Parkinson's disease and schizophrenia. mdpi.comnih.gov The structure of the D3R (PDB ID: 3PBL) reveals a binding pocket where the protonated amine of a ligand can form a critical salt bridge with an aspartic acid residue (Asp110). centerforbiomolecularmodeling.org While specific docking data for this compound is not extensively published, the general structure is consistent with features of known D3R ligands. The aromatic phenyl group can participate in edge-to-face interactions with aromatic residues in the binding site, and the aminothiazole nitrogen can interact with key residues. centerforbiomolecularmodeling.orgnih.gov The affinity of various ligands for the D3 receptor can be high, with Ki values often in the nanomolar range. nih.govresearchgate.net

Below is a table summarizing representative docking scores and binding affinities for analogous thiazole compounds against various protein targets, illustrating the potential of this chemical class.

| Compound Class | Target Protein | Docking Score (kcal/mol) | Predicted Affinity |

| 4-Phenylthiazol-2-amine derivatives | Estrogen Receptor-α | -6.6 to -8.9 | High |

| Thiazole carboxamide derivatives | COX-2 | - | IC50 = 0.191 µM |

| Modified 2-aminothiazole (B372263) derivatives | COX-2 | - | IC50 = 0.76 µM |

| Phenylpiperazinyl-butyl-benzamides | Dopamine D3 Receptor | - | Ki = 0.5 nM |

Data compiled from studies on structurally related compounds to infer potential activity. frontiersin.orgacs.orgnih.govnih.gov

The stability of a ligand-protein complex is determined by specific interactions with amino acid residues in the binding pocket.

For COX-2: Docking studies of thiazole-based inhibitors reveal several key interactions. The 2-amino group of the thiazole ring often acts as a hydrogen bond donor, interacting with residues like Ser353 and Tyr355. frontiersin.org The phenyl ring fits into a hydrophobic channel, making contact with non-polar residues such as Leu352, Val349, Val523, and Trp387. frontiersin.orgnih.gov The sec-butyl substituent of the target compound would likely enhance these hydrophobic interactions with residues like Val523 within the secondary pocket of COX-2, a feature that contributes to selectivity over COX-1. mdpi.com

For Dopamine D3 Receptor: The most critical interaction for aminergic GPCRs like the D3R is the salt bridge between the ligand's protonated amine and the highly conserved Asp110 in transmembrane helix 3 (TM3). centerforbiomolecularmodeling.orgnih.gov Additionally, aromatic residues such as Phe390 (TM6) can form edge-to-face interactions with the ligand's phenyl ring. nih.gov Serine residues in TM5 (e.g., Ser193) may also form hydrogen bonds with hydrogen-donating groups on the ligand. nih.gov The specific binding mode would place the sec-butylphenyl group in a pocket defined by hydrophobic and aromatic side chains.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Methodologies

In silico ADME prediction is a critical step in early-stage drug discovery, used to estimate the pharmacokinetic properties of a compound and identify potential liabilities before synthesis. fiveable.medeeporigin.com These methods use a compound's chemical structure to calculate various physicochemical and pharmacokinetic parameters. Studies on 2-aminothiazole derivatives have shown that they generally possess favorable ADME profiles. mdpi.com

Computational tools like PreADMET, SwissADME, and QikProp are commonly used to predict properties based on Lipinski's "rule of five," which suggests that orally active drugs typically have a molecular weight < 500 Da, a logP < 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. mdpi.comgjpb.de this compound adheres to these rules. Predictions for this class of compounds generally indicate good human intestinal absorption (HIA) and moderate to high plasma protein binding (PPB). mdpi.com Blood-brain barrier (BBB) penetration can vary depending on the specific substituents.

The table below presents typical in silico ADME predictions for compounds based on the 4-phenylthiazol-2-amine scaffold.

| Parameter | Predicted Value/Range | Interpretation |

| Molecular Weight ( g/mol ) | ~232 | Complies with Lipinski's rule (<500) |

| LogP (Octanol/Water Partition) | 3.5 - 4.5 | Optimal lipophilicity for absorption |

| Hydrogen Bond Donors | 1 (amine group) | Complies with Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 2 (ring nitrogens) | Complies with Lipinski's rule (≤10) |

| Human Intestinal Absorption (%) | > 90% | Excellent probability of absorption |

| Caco-2 Permeability (logPapp) | > 0.9 | High permeability |

| Blood-Brain Barrier (BBB) Permeability | Variable (Low to Medium) | May cross the BBB |

| Plasma Protein Binding (%) | > 90% | Likely to be highly bound to plasma proteins |

These values are representative predictions for the general scaffold and may vary slightly for the specific compound. mdpi.comrjeid.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. nih.gov These studies can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). researchgate.net

For 2-aminothiazole derivatives, the HOMO is typically localized over the electron-rich aminothiazole ring system, indicating this is the likely site for electrophilic attack and electron donation. researchgate.net The LUMO is often distributed across the aromatic system. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net MEP maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (negative potential, typically near heteroatoms like nitrogen and sulfur) and electron-poor (positive potential, near amino hydrogens) regions, which are key sites for intermolecular interactions. nih.gov Quantum chemical studies have been used to rationalize the reaction pathways of 2-aminothiazoles with electrophiles, confirming that the exocyclic amino group and endocyclic nitrogen are key centers of reactivity. researchgate.netunibo.it

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the ligand's binding site on the protein (structure-based). nih.gov

The 4-aryl-1,3-thiazol-2-amine scaffold provides a robust template for developing pharmacophore models. Key features would typically include:

A hydrogen bond donor (from the 2-amino group).

An aromatic ring feature (from the 4-phenyl group).

A hydrophobic feature (from the sec-butyl group).

Additional hydrogen bond acceptors (the thiazole nitrogen atoms).

Once validated, this pharmacophore model can be used as a 3D query to rapidly screen large databases of chemical compounds (virtual screening). peerj.com This process filters millions of molecules to identify a smaller, manageable set of "hits" that possess the required pharmacophoric features and are therefore more likely to be active against the target of interest. peerj.com These hits can then be subjected to more computationally intensive analyses like molecular docking, followed by chemical synthesis and biological testing, significantly accelerating the discovery of novel and potent ligands. tandfonline.com

Advancements in Analog Design and Synthetic Library Generation

Design and Synthesis of Next-Generation Thiazole (B1198619) Analogues for Enhanced Activity and Selectivity

The design of next-generation thiazole analogues focuses on strategic structural modifications to optimize interactions with biological targets, thereby enhancing potency and selectivity. acs.org A common strategy involves altering the substituents at the 2- and 4-positions of the thiazole ring. ekb.eg For analogues of 4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine, modifications often target the sec-butylphenyl group and the 2-amino group to explore structure-activity relationships (SAR). For instance, replacing the sec-butyl group with other lipophilic moieties or introducing various aryl groups at the N-position of the 2-amino group can significantly influence biological activity. nih.govnih.gov

The primary synthetic route for these analogues remains the Hantzsch thiazole synthesis, a reliable method involving the condensation of an α-haloketone with a thiourea (B124793) or thioamide. ekb.egresearchgate.net In the synthesis of this compound derivatives, the process typically begins with the reaction of a substituted 2-bromo-1-(4-sec-butylphenyl)ethan-1-one with a corresponding N-substituted thiourea. Modern adaptations of this method, such as microwave-assisted synthesis, have been shown to accelerate reaction times and improve yields. figshare.com

Systematic modifications and subsequent biological evaluation have led to the identification of derivatives with enhanced potency against various targets. For example, studies on similar N,4-diaryl-1,3-thiazol-2-amines have shown that substitutions on the N-phenyl ring can confer potent antiproliferative activity by inhibiting tubulin polymerization. nih.gov Similarly, designing thiazole carboxamide derivatives has yielded compounds with significant COX enzyme inhibitory activity. acs.org

| General Structure | Substituent (R) | Observed Effect on Biological Activity | Potential Target Class |

|---|---|---|---|

N-Aryl-4-(4-sec-butylphenyl)-1,3-thiazol-2-amine | 2,4-dimethoxyphenyl | Significant enhancement of antiproliferative activity. nih.gov | Tubulin Polymerization Inhibitors |

| 4-methoxyphenyl | Moderate antiproliferative activity. nih.gov | Tubulin Polymerization Inhibitors | |

| Carboxamide moieties | Potent and selective COX-2 inhibition. acs.orgnih.gov | Cyclooxygenase (COX) Inhibitors |

Development of High-Throughput Synthesis Methodologies for Thiazole-Based Compound Libraries

To efficiently explore the vast chemical space of thiazole derivatives, high-throughput synthesis (HTS) methodologies are essential. These techniques enable the rapid creation of large, diverse libraries of compounds for biological screening. Traditional solution-phase synthesis can be time-consuming, but modern approaches have streamlined the process significantly.

One prominent HTS method is solid-phase synthesis. nih.gov This technique involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. The use of a solid support simplifies purification, as excess reagents and by-products can be washed away after each step. This methodology has been successfully applied to generate libraries of fused thiazole derivatives, such as imidazo[2,1-b]thiazoles, by reacting resin-bound cyclic thioureas with α-haloketones. nih.gov

Other advanced methods for rapid library generation include microwave-assisted organic synthesis (MAOS) and flow chemistry. figshare.com

Microwave-assisted synthesis utilizes microwave irradiation to dramatically reduce reaction times, often from hours to minutes, while improving yields. This has been effectively used in Hantzsch-type reactions to quickly produce a variety of thiazole derivatives. figshare.com

Flow chemistry involves continuously pumping reagents through a reactor. This platform allows for precise control over reaction parameters (temperature, pressure, and time), enhances safety, and facilitates automation, making it ideal for the large-scale production of compound libraries.

| Methodology | Principle | Advantages for Library Synthesis | Reference |

|---|---|---|---|

| Solid-Phase Synthesis | Reactants are attached to a solid resin, simplifying purification. | Facilitates purification, automation, and generation of structurally diverse libraries. | nih.gov |

| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly heat reactions. | Drastically reduces reaction times and can improve product yields. | figshare.com |

| Flow Chemistry | Reagents are continuously pumped through a reactor for automated synthesis. | Excellent control over reaction conditions, enhanced safety, and suitable for automation and scale-up. | figshare.com |

Creation of Hybrid Compounds Integrating the Thiazole Scaffold with Other Biologically Active Heterocycles

Molecular hybridization is a powerful drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. ekb.egacs.org This approach aims to create novel compounds with improved affinity, better efficacy, or a dual mechanism of action that can address challenges like drug resistance. ekb.eg The thiazole ring is an excellent candidate for this strategy due to its versatile chemistry and established biological importance. nih.gov

Researchers have successfully integrated the 2-aminothiazole (B372263) scaffold with a variety of other biologically active heterocycles, leading to the development of potent therapeutic agents. acs.orgnih.gov

Thiazole-Pyrazoline Hybrids : The combination of thiazole and pyrazoline moieties has yielded compounds with a broad spectrum of pharmacological properties, including antimicrobial and antitumor activities. ekb.eg The synthesis often involves a multi-step process starting with the Claisen-Schmidt condensation to form a chalcone, which is then reacted with a hydrazine (B178648) to form the pyrazoline ring, followed by cyclocondensation with an α-haloketone to construct the thiazole ring. acs.org

Thiazole-Triazole Hybrids : The fusion of thiazole and triazole rings has been explored for developing potent antimicrobial agents. acs.org

Thiazole-Thiazolidinone Hybrids : Combining the thiazole ring with a thiazolidinone moiety has led to new derivatives with significant antiproliferative effects. nih.gov

Other Heterocycles : The thiazole scaffold has also been successfully hybridized with pyrazole, pyridine, chromene, and benzothiazole, demonstrating the broad applicability of this strategy. nih.govnih.gov For example, pyrazolyl-thiazole derivatives have been designed as analogues of celecoxib (B62257) and dasatinib, showing selective inhibitory effects on COX-2, HER-2, and EGFR. nih.gov

This hybridization approach allows for the fine-tuning of a compound's pharmacological profile by leveraging the distinct properties of each heterocyclic component. ekb.eg

| Hybrid Scaffold | Combined Heterocycles | Reported Biological Activities | Reference |

|---|---|---|---|

| Thiazolyl-Pyrazolines | Thiazole + Pyrazoline | Antimicrobial, Antitumor, Anti-inflammatory, Antioxidant | ekb.egacs.org |

| Pyrazolyl-Thiazoles | Thiazole + Pyrazole | Selective COX-2, HER-2, and EGFR inhibition | nih.gov |

| Thiazolyl-Triazoles | Thiazole + Triazole | Antimicrobial | acs.org |

| Thiazolidinone-Thiazoles | Thiazole + Thiazolidinone | Antiproliferative | nih.gov |

| Miscellaneous Hybrids | Thiazole + Pyridine, Chromene, Benzothiazole | Anticonvulsant, Antiproliferative | nih.govnih.gov |

Future Directions and Translational Research Potential

Exploration of Novel Biological Targets and Therapeutic Applications

The 2-amino-4-arylthiazole core is a privileged scaffold in drug discovery, with derivatives showing promise in various therapeutic areas. While specific data for 4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine is limited, research on analogous structures provides a roadmap for future investigations into its biological potential.

Key areas for exploration include:

Antiproliferative Agents: Numerous 2-aminothiazole (B372263) derivatives have been investigated for their anticancer properties, targeting a range of mechanisms. For instance, some analogues act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site and disrupting microtubule dynamics, a critical process for cell division. Others have been identified as inhibitors of crucial cell cycle proteins like Hec1/Nek2, presenting another avenue for cancer therapy. The sec-butylphenyl group on the target molecule could enhance lipophilicity, potentially improving cell membrane permeability and intracellular accumulation, a desirable trait for anticancer agents.

Antimicrobial Agents: The thiazole (B1198619) ring is a component of the first effective antibiotics, the penicillins. Modern synthetic 2-aminothiazole derivatives continue to be explored for their antimicrobial potential. Computational studies have suggested that N-substituted thiazole derivatives may act as potent inhibitors of FabH, an essential enzyme in bacterial fatty acid synthesis. Other research has identified glucose-conjugated 4-arylthiazoles as potent inhibitors of bacterial DNA gyrase and DNA topoisomerase IV.

Anti-inflammatory Agents: Human 5-lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. The 2-amino-4-aryl thiazole scaffold has been identified as a promising starting point for the development of novel 5-LOX inhibitors for treating asthma and allergies.

Antiparasitic Agents: Structurally related 4-phenyl-1,3-thiazol-2-amines have demonstrated significant activity against Leishmania amazonensis, the parasite responsible for cutaneous leishmaniasis. A target fishing study suggested that these compounds may act by inhibiting the parasite's S-methyl-5-thioadenosine phosphorylase, an enzyme not present in humans, which would be an excellent characteristic for a selective drug.

| Therapeutic Area | Potential Biological Target | Example from Structurally Similar Compounds | Reference |

|---|---|---|---|

| Oncology | Tubulin Polymerization | 4-Substituted methoxybenzoyl-aryl-thiazoles (SMART) template showed potent inhibition. | |

| Oncology | Hec1/Nek2 Protein | QSAR studies identified key features of 2-aminothiazoles for Hec1/Nek2 inhibition. | |

| Infectious Diseases (Bacterial) | FabH Enzyme | In-silico screening identified N-substituted thiazoles as potential FabH inhibitors. | |

| Infectious Diseases (Bacterial) | DNA Gyrase / Topoisomerase IV | Thiourea (B124793) derivatives with 4-arylthiazoles showed potent inhibition of S. aureus enzymes. | |

| Inflammatory Diseases | 5-Lipoxygenase (5-LOX) | p-Fluoro substituted 2-amino-4-aryl thiazole was identified as a potent 5-LOX inhibitor. | |

| Infectious Diseases (Parasitic) | S-methyl-5-thioadenosine phosphorylase | 4-Phenyl-1,3-thiazol-2-amines showed antileishmanial activity, with this enzyme proposed as a target. |

Integration of Advanced Computational Methodologies in Drug Discovery Pipelines

To accelerate the discovery and optimization of therapeutic leads based on the this compound structure, the integration of advanced computational methodologies is essential. In silico techniques can significantly reduce the time and cost associated with drug development by prioritizing compounds for synthesis and biological testing.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For thiazole derivatives, docking studies have been used to elucidate binding modes with various targets, including the colchicine binding site of tubulin, the active site of Rho6 protein in hepatic cancer, and key SARS-CoV-2 enzymes.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. These models can predict the activity of novel, unsynthesized compounds. A QSAR study on 2-aminothiazole derivatives helped identify key structural descriptors that influence their inhibitory activity against the Hec1/Nek2 protein complex, guiding the design of more potent anticancer agents.

Virtual Screening: Large chemical libraries can be computationally screened against a biological target to identify potential hits. This approach was used to screen 1,3,4-thiadiazole (B1197879) derivatives against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a target in angiogenesis.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of the interaction. MD simulations have been used to study the interactions between thiazole derivatives and targets like the main protease of SARS-CoV-2 and bacterial enzymes.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Early prediction of these properties is crucial for selecting drug candidates with favorable pharmacokinetic profiles.

| Methodology | Biological Target | Key Finding/Application | Reference |

|---|---|---|---|

| Molecular Docking & MD Simulation | SARS-CoV-2 Main Protease (Mpro) | Identified promising binding affinity of 1,3,4-thiadiazole derivatives, suggesting potential as anti-Covid-19 agents. | |

| QSAR & Molecular Docking | Hec1/Nek2 Protein | Developed a predictive model for anticancer activity and designed new lead molecules with improved inhibitory potential. | |

| Virtual Screening & MM-GBSA | VEGFR-2 | Identified thiadiazole derivatives with strong binding affinities, suggesting potential as anti-cancer agents. | |

| Molecular Docking | FabH Enzyme | Showed that designed 2-phenyl-amino thiazole derivatives exhibited excellent mol dock scores, indicating significant antimicrobial potential. | |

| Molecular Docking & MD Simulation | S. aureus DNA Gyrase | Demonstrated that a glucose-conjugated thiourea derivative had strong and stable interactions with the enzyme's active site. |

Development of Sustainable and Scalable Synthetic Processes for Thiazole Production

The traditional Hantzsch synthesis, while foundational, often involves harsh reagents and solvents. The future development of this compound and related compounds necessitates the adoption of green and scalable synthetic protocols that are both environmentally benign and economically feasible.

Recent advancements in the synthesis of 2-aminothiazoles focus on several key principles of green chemistry:

Use of Green Solvents and Catalysts: Researchers have developed methods using water or polyethylene (B3416737) glycol (PEG) as reaction media. A novel approach utilizes an aqueous extract of waste neem leaves as a natural catalyst, affording products in high yields at room temperature. Other eco-friendly catalysts include starch nanoparticles and magnetically recoverable nanocatalysts.

Energy Efficiency: Microwave-assisted synthesis has been shown to drastically reduce reaction times and improve yields compared to conventional heating methods.

Atom Economy and One-Pot Reactions: One-pot syntheses, where multiple reaction steps are carried out in the same vessel, improve efficiency and reduce waste. A one-pot method for synthesizing 2,4-disubstituted thiazoles from diazoketones has been developed as a scalable alternative to traditional methods using halogen ketones.

Scalability: For a compound to be commercially viable, its synthesis must be scalable. Polymer-supported synthesis offers a way to simplify purification and product isolation, which can be advantageous for large-scale production. The development of practical and scalable protocols is crucial for moving from laboratory-scale synthesis to industrial production.

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Aqueous Neem Leaf Extract | Room temperature, aqueous medium, natural catalyst. | Environmentally friendly, high yields (90-96%), simple workup. | |

| Magnetic Nanocatalyst with TCCA | Uses a recoverable catalyst and a safe halogen source (TCCA). | High efficiency, short reaction times, easy catalyst separation, avoids toxic reagents like iodine. | |

| Microwave-Assisted Synthesis | Solvent-free conditions, inorganic solid support (basic alumina). | Drastically reduced reaction time, improved yields. | |

| One-Pot Diazoketone Method | Uses chemically resilient diazoketones instead of α-haloketones. | Scalable, high yields, versatile, avoids lachrymatory intermediates. | |

| Polymer-Supported Synthesis | Reactants are bound to a solid support. | Simplified purification, potential for automation and scalability. |

Q & A

Basic Question: What are the recommended synthetic routes for 4-(4-sec-butylphenyl)-1,3-thiazol-2-amine, and how can reaction yields be optimized?

Methodological Answer:

The synthesis of thiazole derivatives typically involves cyclization reactions. For example, 4-(pyridin-4-ylthio)aniline derivatives can be synthesized via bromination of precursor amines in acetic acid with KSCN and Br₂, achieving yields of ~47% under controlled stoichiometric conditions . Optimization strategies include:

- Temperature control : Maintaining reaction temperatures between 25–40°C to prevent side reactions.

- Catalyst selection : Using RuCl₃/NaIO₄ for oxidation steps to enhance regioselectivity .

- Purification : Column chromatography with ethyl acetate/hexane (1:3) to isolate the target compound.

Advanced Question: How does the molecular conformation of this compound influence its intermolecular interactions in crystal packing?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) studies of analogous thiazole derivatives (e.g., 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine) reveal:

- Dihedral angles : The thiazole ring tilts by 9.2° and 15.3° relative to adjacent phenyl and dimethylaminophenyl rings, respectively, impacting π-π stacking .

- Intermolecular interactions : Weak C–H⋯π contacts (2.8–3.1 Å) dominate crystal packing, as observed in monoclinic systems (space group P2₁) .

- Validation : Refinement using SHELXL (R₁ = 0.048) ensures accuracy in bond-length and angle calculations .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., sec-butyl protons at δ 1.2–1.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS (e.g., m/z 261.1023 [M+H]⁺) for molecular weight validation .

- FT-IR : Peaks at 3300 cm⁻¹ (N–H stretch) and 1600 cm⁻¹ (C=N/C–S vibrations) confirm thiazole-amine functionality .

Advanced Question: How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

DFT studies (e.g., B3LYP/6-31G*) provide insights into:

- HOMO-LUMO gaps : Calculated energy gaps (~4.1 eV) correlate with UV-vis absorption spectra, indicating charge-transfer potential .

- Electrostatic potential maps : Highlight nucleophilic regions (amine group) for electrophilic substitution reactions .

- Validation : Compare computed vs. experimental bond lengths (e.g., C–S: 1.72 Å vs. 1.71 Å in SCXRD) to assess accuracy .

Basic Question: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Waste disposal : Segregate organic waste (e.g., reaction solvents) for incineration by certified agencies .

- Spill management : Neutralize acidic residues with NaHCO₃ before cleanup .

Advanced Question: How do structural modifications (e.g., substituent variation) affect the bioactivity of this compound derivatives?

Methodological Answer:

- Antimicrobial studies : Substituting the sec-butyl group with fluorobenzyl (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) enhances lipophilicity, improving membrane penetration (MIC: 2 µg/mL against S. aureus) .

- SAR analysis : Electron-withdrawing groups (e.g., –Cl) increase thiazole ring electrophilicity, boosting enzyme inhibition (e.g., IC₅₀ = 0.8 µM for CDK2) .

Basic Question: What chromatographic methods are optimal for purity analysis of this compound?

Methodological Answer:

- HPLC : Use C18 columns (4.6 × 250 mm) with acetonitrile/water (70:30) mobile phase (flow rate: 1.0 mL/min; λ = 254 nm) .

- TLC : Silica gel 60 F₂₅₄ plates developed in chloroform/methanol (9:1) (Rf ~0.5) .

Advanced Question: How can crystallographic data resolve contradictions in reported molecular geometries of thiazole-amine derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.